

Physical and chemical properties of 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Tert-butylbenzyl alcohol*

Cat. No.: *B1294785*

[Get Quote](#)

An In-depth Technical Guide to 4-Tert-butylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Tert-butylbenzyl alcohol**, including detailed experimental protocols, spectroscopic data, and known chemical reactivity. This information is intended to support its application in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.

Physical and Chemical Properties

4-Tert-butylbenzyl alcohol is a colorless to pale yellow clear liquid at room temperature. It is soluble in alcohols and other organic solvents but insoluble in water.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of **4-Tert-butylbenzyl Alcohol**

Property	Value	Reference(s)
CAS Number	877-65-6	[3][4]
Molecular Formula	C ₁₁ H ₁₆ O	[3][4]
Molecular Weight	164.24 g/mol	[3]
Appearance	Colorless to pale yellow clear liquid	[1]
Boiling Point	250.3 ± 0.0 °C at 760 mmHg, 140 °C at 20 mmHg	[3][5]
Density	1.0 ± 0.1 g/cm ³ , 0.928 g/mL at 25 °C	[3][5]
Refractive Index (n ₂₀ /D)	1.517 - 1.519	[5]
Flash Point	> 110 °C (> 230 °F), 128 °C (DIN 51758)	[5]
Solubility	Soluble in alcohol, insoluble in water	[1][2]
LogP	2.72	[3]

Experimental Protocols

Detailed methodologies for the synthesis of **4-Tert-butylbenzyl alcohol** are provided below.

2.1. Synthesis via Reduction of 4-Tert-butylbenzaldehyde

This protocol details the synthesis of **4-Tert-butylbenzyl alcohol** by the reduction of 4-tert-butylbenzaldehyde using sodium borohydride.[\[6\]](#)

Materials:

- 4-tert-butylbenzaldehyde
- Absolute Ethanol (EtOH)

- Sodium borohydride (NaBH_4)
- 10% Sodium hydroxide (NaOH) aqueous solution
- Dichloromethane (CH_2Cl_2)
- 5% Sodium bicarbonate (NaHCO_3) aqueous solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottomed flask
- Magnetic stirrer

Procedure:

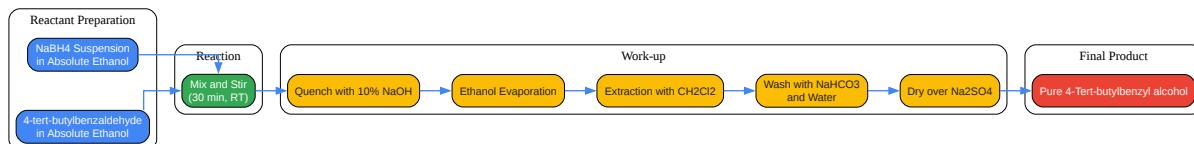
- In a round-bottomed flask, dissolve 5.00 g (30.8 mmol) of 4-tert-butylbenzaldehyde in 20 mL of absolute ethanol.[6]
- Prepare a suspension of 768 mg (20.3 mmol) of NaBH_4 in 30 mL of absolute ethanol.[6]
- Add the NaBH_4 suspension to the solution of 4-tert-butylbenzaldehyde.[6]
- Stir the reaction mixture at room temperature for 30 minutes.[6]
- Quench the reaction by adding 10% aqueous NaOH solution and continue stirring until the solution becomes homogeneous.[6]
- Add water to the mixture and remove the ethanol under reduced pressure.[6]
- Extract the aqueous mixture three times with dichloromethane.[6]
- Combine the organic extracts and wash with 5% aqueous NaHCO_3 , followed by water.[6]
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the pure product as a clear liquid.[6]

2.2. Synthesis via Palladium-Catalyzed Hydroxymethylation

This method describes the synthesis of **4-Tert-butylbenzyl alcohol** from 4-tert-butylphenylboronic acid and formaldehyde, catalyzed by a palladium complex.[7]

Materials:

- 4-tert-butylphenylboronic acid
- $[\text{PdCl}(\eta^3\text{-allyl})]_2$
- Imidazolinium salt (e.g., 1a as described in the reference)
- Inorganic base (e.g., K_2CO_3)
- Tetrahydrofuran (THF) or other suitable solvent
- 37 wt % Formaldehyde in H_2O
- Argon gas
- Test tube with a rubber septum and Teflon liner screw cap
- Oil bath
- Silica gel for column chromatography
- Hexane and Ethyl acetate


Procedure:

- Charge a 10 mL test tube with $[\text{PdCl}(\eta^3\text{-allyl})]_2$ (0.00125-0.005 mmol), imidazolinium salt 1a (0.0025-0.01 mmol), 4-tert-butylphenylboronic acid (0.50 mmol), and an inorganic base (2.0 mmol).[7]
- Seal the test tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle five times.[7]
- Add 0.5 mL of solvent (e.g., THF) and 102 mg of 37 wt % formaldehyde in H_2O (1.25 mmol formaldehyde) via a syringe through the septum.[7]

- Under an argon flow, replace the rubber septum with a Teflon liner screw cap.[7]
- Place the test tube in an oil bath preheated to 100 °C and stir the reaction mixture for 2 hours.[7]
- Cool the reaction mixture to room temperature.[7]
- Purify the crude product by passing it through a silica gel column using a hexane/ethyl acetate eluent.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of **4-Tert-butylbenzyl alcohol** via the reduction of 4-tert-butylbenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Tert-butylbenzyl alcohol**.

Chemical Reactivity

4.1. Oxidation

Benzyl alcohols can be selectively oxidized to the corresponding aldehydes. For instance, the selective oxidation of **4-Tert-butylbenzyl alcohol** can be investigated using hypochlorite and a phase transfer catalyst in a membrane reactor.[1][5]

4.2. Esterification

4-Tert-butylbenzyl alcohol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis.

4.3. Complex Formation

It has been noted that **4-tert-butylbenzyl alcohol** can form an inclusion complex with β -cyclodextrin, and the crystal structure of this complex has been studied.[\[1\]](#)[\[5\]](#)

Spectroscopic Data

Spectroscopic data is crucial for the characterization of **4-Tert-butylbenzyl alcohol**.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is characterized by signals corresponding to the tert-butyl protons, the aromatic protons, the benzylic protons, and the hydroxyl proton. The tert-butyl group typically appears as a sharp singlet around 1.3 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring. The benzylic (CH_2) protons will appear as a singlet, and the hydroxyl (OH) proton will be a broad singlet whose chemical shift is concentration-dependent.[\[6\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons (with symmetry leading to fewer than 6 signals), and the benzylic carbon.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of **4-Tert-butylbenzyl alcohol** will exhibit characteristic absorption bands:

- A broad O-H stretching band in the region of $3200\text{-}3600\text{ cm}^{-1}$.
- C-H stretching bands for the aromatic and aliphatic protons just below and above 3000 cm^{-1} .
- C=C stretching bands for the aromatic ring in the $1450\text{-}1600\text{ cm}^{-1}$ region.

- A strong C-O stretching band, typically in the 1000-1100 cm^{-1} range for a primary benzyl alcohol.[8]

5.3. Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M^+) at $\text{m/z} = 164$. Common fragmentation patterns for benzyl alcohols include the loss of water ($\text{M}-18$) and cleavage of the benzylic C-C bond, leading to a prominent tropylum or substituted tropylum ion. The base peak is often observed at $\text{m/z} 149$, corresponding to the loss of a methyl group from the tert-butyl moiety of the $\text{M}-\text{H}_2\text{O}$ fragment.[5]

Safety and Handling

4-Tert-butylbenzyl alcohol is classified as a combustible liquid and can cause skin and eye irritation.[4][5] It may also cause respiratory irritation.[4]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][5]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[9]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[9]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Store in a cool, well-ventilated place.[10]

Applications in Research and Drug Development

4-Tert-butylbenzyl alcohol serves as a key intermediate in the synthesis of a variety of organic molecules.[1][11] Its bulky tert-butyl group can impart specific steric and electronic properties to the target molecules, which is often desirable in the design of pharmaceuticals and other specialty chemicals.[12] It has been used in the preparation of novel copolyimides

with bulky pendent groups.[12] The tert-butyl moiety is a common functional group in many drug molecules, where it can influence metabolic stability and binding affinity.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bot Verification [rasayanjournal.co.in]
- 2. 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-TERT-BUTYLBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp³)-H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Tert-butylbenzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294785#physical-and-chemical-properties-of-4-tert-butylbenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com